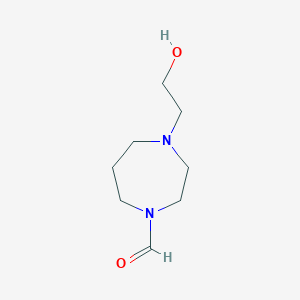

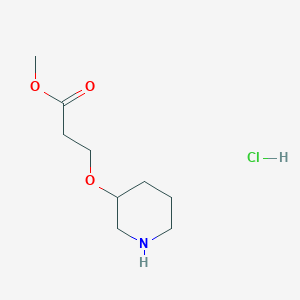

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde

Overview

Description

The compound “4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid” also known as EPPS or HEPPS, is a zwitterionic buffer substance . It effectively maintains constant pH in a solution, which is necessary for many biological and biochemical reactions . EPPS buffer is widely used in cell culture experiments and biological research .

Synthesis Analysis

In the synthesis of certain polyurethanes, a one-step bulk polymerization process is used . Various hard segments are obtained from hydroquinone ether derivatives with or without ether oxygen structure bonded with the aromatic units in the main chain .

Molecular Structure Analysis

The conversion of C=C double bond of the monomer 2-hydroxyethyl methacrylate was confirmed by Fourier transform infrared spectroscopy . Results showed dense and rough morphologies in the pHEMA, presence of high molecular interactions and good resistance to various organic solvents .

Chemical Reactions Analysis

In the synthesis of smart hydrogels, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) is the first step, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .

Physical And Chemical Properties Analysis

Acrylates, which include compounds like “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde”, are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They have also the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .

Scientific Research Applications

Synthesis of New Tetracyclic Compounds

The compound 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is utilized in the synthesis of new tetracyclic compounds containing the pyrrolo[1,2-c]1,4-diazepine ring. This synthesis involves the preparation of 2-amidinylindol-3-carbaldehydes, which upon pyrolysis produce pyrrolo[1′,2′-1,2]-1,4-diazepino[5,6-b]indol-7,11-dione, a complex structure useful in chemical research and potentially in pharmaceutical development (Clerici, Erba, & Pocar, 2003).

Stereoselective Synthesis of Diazepane Derivatives

The compound is also key in the stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction with 1,3-dicarbonyls and aromatic aldehydes. This synthesis route offers an efficient, user-friendly approach to creating various diazepane derivatives, expanding the chemical space and applications of these compounds in scientific research (Sotoca, Allais, Constantieux, & Rodriguez, 2009).

Antiproliferative Activity Evaluation

Another significant application involves the evaluation of the antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives synthesized from reactions involving compounds related to 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde. This research contributes to understanding the potential therapeutic uses of these compounds in cancer treatment (Liszkiewicz, 2002).

Catalyst for Epoxidation Reaction

The compound's derivatives have been explored as catalysts in epoxidation reactions, indicating its role in facilitating organic transformations important in synthetic chemistry and material science. This application showcases the versatility of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

While specific safety and hazard information for “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The future directions of compounds like “4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde” could involve their use in the synthesis of smart hydrogels . These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli . They are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .

properties

IUPAC Name |

4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZDOEKYRYNNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)

![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)

![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)

![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)

![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)